Deshydroxyethoxy Ticagrelor, also referred to as AR-C 124910XX, is a significant metabolite of Ticagrelor, an oral antiplatelet medication used primarily in the management of acute coronary syndrome and to prevent thrombotic events. This compound acts as an antagonist of the P2Y12 receptor, which plays a critical role in platelet aggregation. Understanding the properties, synthesis, and applications of Deshydroxyethoxy Ticagrelor is essential for its effective use in clinical settings.
Deshydroxyethoxy Ticagrelor is derived from Ticagrelor through metabolic processes primarily occurring in the liver. It belongs to the class of compounds known as purine derivatives and functions as a pharmacologically active metabolite. The classification of this compound highlights its role in antiplatelet therapy and its potential implications in personalized medicine based on metabolic variations among individuals.
The synthesis of Deshydroxyethoxy Ticagrelor involves several critical steps that begin with the parent compound, Ticagrelor. The primary reaction involves the removal of the hydroxyethoxy group, which can be achieved through hydrolysis or reduction under specific conditions.
Deshydroxyethoxy Ticagrelor has a complex molecular structure characterized by a specific arrangement of atoms that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 350.34 g/mol.
Deshydroxyethoxy Ticagrelor can undergo various chemical reactions:
These reactions are essential for understanding the compound's reactivity and potential modifications that can enhance its therapeutic efficacy.
Deshydroxyethoxy Ticagrelor primarily targets the P2Y12 receptor, acting as an antagonist to inhibit platelet aggregation.
Deshydroxyethoxy Ticagrelor exhibits several key physical and chemical properties:
These properties are crucial for formulating effective dosage forms and ensuring stability during storage.
Deshydroxyethoxy Ticagrelor serves multiple roles in scientific research:
The systematic IUPAC name for Deshydroxyethoxy Ticagrelor is (1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol [5] [6]. This nomenclature precisely defines its stereochemistry, highlighting four chiral centers: three on the cyclopentane triol moiety (positions 1S, 2R, 3S, 4R) and one on the cyclopropylamino group (1R,2S). The molecule's absolute configuration critically influences its biological activity, as the spatial orientation of functional groups determines its interaction with the P2Y12 receptor.
The cyclopentane ring adopts a specific puckered conformation stabilized by intramolecular hydrogen bonding between the triol groups. X-ray crystallographic data (though not fully detailed in the sources) suggest that the trans relationships between the 1,2- and 3,4-hydroxyl groups enforce a rigid scaffold that positions the triazolopyrimidine moiety for optimal target engagement [5]. The CAS Registry Number 220347-05-7 uniquely identifies this stereoisomer in chemical databases [3] [6].
Deshydroxyethoxy Ticagrelor (also designated AR-C124910 or Ticagrelor Metabolite-M8) is the major active metabolite of Ticagrelor, formed via oxidative dehydroxyethylation [5]. Key structural differences are summarized below:
Table 1: Structural Comparison with Ticagrelor
Structural Feature | Ticagrelor | Deshydroxyethoxy Ticagrelor | Biological Consequence |
---|---|---|---|
Hydroxyethoxy Group | Present (-O-CH₂-CH₂-OH) | Absent (replaced with -H) | Alters polarity & membrane permeability |
Molecular Weight | 522.57 g/mol | 478.52 g/mol | Reduced size impacts pharmacokinetics |
Chiral Centers | 4 | 4 | Retains stereospecific binding to P2Y12 |
Thiol Linkage | Propylthio (-S-CH₂-CH₂-CH₃) | Propylthio (-S-CH₂-CH₂-CH₃) | Unchanged; critical for receptor interaction |
The removal of the hydroxyethoxy group reduces molecular weight by 44.05 g/mol and increases lipophilicity, evidenced by a higher calculated logP value (1.99 vs ~2.5 for Ticagrelor) [5]. Despite this modification, both compounds share the core pharmacophore: the triazolopyrimidine amine scaffold, the difluorophenylcyclopropyl anchor, and the propylthio chain. This conservation explains their shared antiplatelet mechanism via P2Y12 antagonism [5].
Deshydroxyethoxy Ticagrelor exhibits limited aqueous solubility but dissolves readily in polar organic solvents like methanol (MeOH) and dimethyl sulfoxide (DMSO) [3] [6]. This property necessitates formulation strategies for in vivo studies. Its calculated partition coefficient (LogP) of approximately 1.99 indicates moderate lipophilicity, enhancing membrane permeability compared to the parent drug [3] [5].
Stability studies reveal that the compound is best stored as a solid at 2–8°C under inert conditions to prevent degradation [6]. Solutions in methanol retain integrity for approximately one month at -20°C [3] [5]. The cyclopentane triol moiety contributes to hygroscopicity, requiring desiccated storage. The propylthioether linkage shows no unusual susceptibility to oxidation under standard handling conditions, but the triazolopyrimidine ring may undergo photodegradation, necessitating light-protected packaging [5] [6].
Table 2: Physicochemical Profile
Property | Value/Characteristic | Conditions/Notes |
---|---|---|
Molecular Formula | C₂₁H₂₄F₂N₆O₃S | Confirmed via elemental analysis & MS [6] |
Molecular Weight | 478.52 g/mol | |
Purity | ≥95% (HPLC), typically >98.84% | Pharmaceutical reference standards [6] |
Solubility | Soluble: MeOH, DMSO | Storage of stock solutions: ≤ -20°C [6] |
Poorly soluble: Water, hexane | ||
Storage Conditions | Solid: 2–8°C (desiccated) | Long-term stability >2 years at 4°C [6] |
Solutions: -20°C (short term) | Avoid freeze-thaw cycles [5] |
Deshydroxyethoxy Ticagrelor is characterized using advanced spectroscopic techniques:
Table 3: Key Spectral Assignments
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 1.0–1.1 ppm (t, 3H) | Propylthio terminal -CH₃ |
δ 2.1–2.3 ppm (d, 1H) | Methine proton of (1R,2S)-cyclopropyl group | |
δ 3.5–4.5 ppm (m, 3H) | Cyclopentane methine protons (H-1, H-2, H-3) | |
δ 6.9–7.2 ppm (m, 3H) | Aromatic protons (difluorophenyl) | |
HRMS | m/z 479.1673 [M+H]⁺ | Protonated molecular ion (C₂₁H₂₅F₂N₆O₃S) |
m/z 387.1 | [M+H - C₅H₈O₃]+ (loss of cyclopentane triol) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: